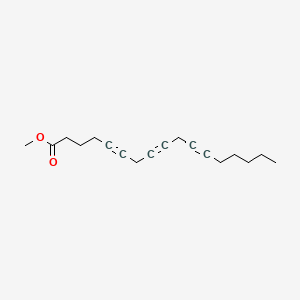Methyl 5,8,11-heptadecatriynoate
CAS No.: 56554-57-5
Cat. No.: VC18708432
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56554-57-5 |
|---|---|
| Molecular Formula | C18H24O2 |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | methyl heptadeca-5,8,11-triynoate |
| Standard InChI | InChI=1S/C18H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-6,9,12,15-17H2,1-2H3 |
| Standard InChI Key | VDCFKSNWTRZOAQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC#CCC#CCC#CCCCC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 5,8,11-heptadecatriynoate is a 17-carbon aliphatic chain esterified with a methyl group at the terminal carboxylate. The structure features conjugated triple bonds at C5–C6, C8–C9, and C11–C12, imparting rigidity to the central portion of the molecule. The IUPAC name, methyl heptadeca-5,8,11-triynoate, reflects this arrangement .
Key structural descriptors:
Physicochemical Properties
Computational analyses predict critical parameters influencing solubility, permeability, and stability:
The compound adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5, hydrogen bond donors <5, acceptors <10), suggesting oral bioavailability potential .
Natural Occurrence and Biosynthetic Context
Plant Sources
Methyl 5,8,11-heptadecatriynoate has been tentatively identified in Baccharis palustris (Asteraceae), a South American shrub known for producing polyacetylenic metabolites . In this species, it coexists with related compounds such as lachnophyllum acid methyl ester and baccharisdyine, suggesting a shared biosynthetic pathway involving acetylenase enzymes .
Biosynthetic Pathways
While direct studies are lacking, polyacetylenes in Asteraceae typically originate from oleic acid via dehydrogenation and acetylenation reactions. The sequential addition of triple bonds likely involves membrane-bound desaturases and cytochrome P450 enzymes, though the exact mechanism in B. palustris remains uncharacterized .
Analytical Characterization Techniques
Chromatographic Separation
High-resolution gas chromatography (HRGC) coupled with quadrupole mass spectrometry (qMS) or time-of-flight (TOF) detectors is the primary method for identifying methyl 5,8,11-heptadecatriynoate in complex matrices . Key chromatographic parameters include:
-
Retention indices: Calculated relative to C₈–C₂₀ n-alkanes for alignment with spectral libraries .
-
Peak resolution: Enhanced via comprehensive two-dimensional GC (GC×GC/TOF), which separates co-eluting polyacetylenes .
Mass Spectral Fragmentation
Electron ionization (EI-MS) at 70 eV produces characteristic fragments:
-
m/z 272: Molecular ion ([M]⁺)
High-resolution TOF-MS confirms elemental compositions with <5 ppm mass error, critical for distinguishing isomers .
Pharmacokinetic and Toxicity Predictions
Absorption and Distribution
Computational models predict:
-
BBB penetration: 0.462 (moderate blood-brain barrier permeability)
-
Plasma protein binding: 83.6%, indicating significant sequestration in circulation
Metabolism and Excretion
Cytochrome P450 interactions:
Toxicity Profiles
| Endpoint | Prediction | Risk Level |
|---|---|---|
| AMES mutagenicity | 0.029 probability | Low concern |
| hERG inhibition | 0 probability | No cardiotoxicity |
| Hepatotoxicity | 0.808 probability | Moderate concern |
Future Research Directions
Synthesis Challenges
Current gaps include:
-
Scalable synthetic routes: Existing methods for polyacetylenes suffer from low yields due to triple bond instability.
-
Stereochemical control: Potential cis/trans isomerism at triple bonds remains unexplored .
Biological Validation
Priority studies should address:
-
In vitro antimicrobial assays against ESKAPE pathogens
-
Mechanism of action studies using omics approaches
-
In vivo pharmacokinetics in rodent models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume